molecular formula C15H10BrN3O3 B2600109 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate CAS No. 452961-63-6

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate

Cat. No.: B2600109
CAS No.: 452961-63-6
M. Wt: 360.167
InChI Key: NPWCTICAOKPIRN-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzotriazine derivative that has been synthesized using different methods. The chemical structure of this compound contains a benzotriazine ring, which is known for its biological activities.

Scientific Research Applications

Synthesis and Environmental Applications

A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole)

This study presents a practical method for the synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in the preparation of metal passivators and light-sensitive materials. The process is efficient, environmentally benign, and straightforward, which could be relevant for the synthesis of related benzotriazole derivatives (Gu et al., 2009).

Corrosion Inhibition

Corrosion Inhibition of Copper by Tolyltriazole

A review that discusses the use of tolyltriazole, a benzotriazole derivative, as a corrosion inhibitor for copper and brass in various environments. This highlights the potential application of benzotriazole derivatives in protecting metals from corrosion (Walker, 1976).

Biological Activities

Various Biological Activities of Coumarin and Oxadiazole Derivatives

This review compiles data on the biological activities of coumarin and oxadiazole derivatives, which include anti-diabetic, anti-viral, anti-microbial, anticancer, and anti-oxidant activities. This broad spectrum of biological activities suggests that benzotriazole derivatives, by extension, could have diverse applications in medicinal chemistry (Jalhan et al., 2017).

Antioxidant Capacity

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways

This review elucidates the reaction pathways underlying the ABTS assay of antioxidant capacity, showing that some antioxidants can form coupling adducts with ABTS•+, which may be relevant for understanding the antioxidant properties of benzotriazole derivatives (Ilyasov et al., 2020).

Synthetic Applications

Benzotriazole-Mediated Synthesis of Oxygen-Containing Heterocycles

This review provides an overview of the synthetic utility of benzotriazole and its derivatives in preparing oxygen-containing heterocycles, showcasing benzotriazole's role in facilitating complex heterocyclic syntheses (Bol'shakov, 2015).

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWCTICAOKPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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